Product packaging for 4-Hydroxy Fosinoprilat(Cat. No.:CAS No. 113411-10-2)

4-Hydroxy Fosinoprilat

Numéro de catalogue: B1146856
Numéro CAS: 113411-10-2
Poids moléculaire: 451.5 g/mol
Clé InChI: DVLCIJJQVXIPRO-CTNGQTDRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy Fosinoprilat is a characterized metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug, Fosinopril . In vivo, Fosinopril is hydrolyzed to its active form, Fosinoprilat, which is further metabolized to compounds including this compound . Research indicates that this p-hydroxy metabolite possesses ACE inhibitory activity comparable to the primary active metabolite, Fosinoprilat, making it a compound of interest in pharmacokinetic and metabolic studies . This reference standard is provided for research applications such as analytical method development, use as a high-purity standard in mass spectrometry and HPLC assays, and for investigating the metabolic pathways and clearance mechanisms of Fosinopril . Unlike the parent drug Fosinopril sodium, which is administered as an ester prodrug, this compound is an active form that contributes to the pharmacological profile of the drug and is eliminated through dual hepatic and renal routes . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34NO6P B1146856 4-Hydroxy Fosinoprilat CAS No. 113411-10-2

Propriétés

Numéro CAS

113411-10-2

Formule moléculaire

C23H34NO6P

Poids moléculaire

451.5 g/mol

Nom IUPAC

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H34NO6P/c25-20-11-9-17(10-12-20)6-4-5-13-31(29,30)16-22(26)24-15-19(14-21(24)23(27)28)18-7-2-1-3-8-18/h9-12,18-19,21,25H,1-8,13-16H2,(H,27,28)(H,29,30)/t19-,21+/m1/s1

Clé InChI

DVLCIJJQVXIPRO-CTNGQTDRSA-N

SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O

SMILES isomérique

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O

SMILES canonique

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O

Synonymes

trans-4-Cyclohexyl-1-[[hydroxy[4-(4-hydroxyphenyl)butyl]phosphinyl]acetyl]-L-proline; 

Origine du produit

United States

Méthodes De Préparation

Pharmacokinetic Relevance

This compound is pharmacologically active but undergoes glucuronidation, reducing its systemic bioavailability.

Parameter Value Source
Bioavailability ~15% (fecal excretion)
Protein Binding ≥95% (fosinoprilat reference)
Metabolic Stability Rapid glucuronidation

Synthetic Considerations

  • Enantiomeric Purity : Controlled via chiral resolution agents (e.g., L-cinchonidine) during fosinoprilat synthesis.

  • Scalability : Column chromatography (neutral alumina) and crystallization (1,1,1-trichloroethane) improve purity to >98% .

Analyse Des Réactions Chimiques

4-Hydroxy Fosinoprilat undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Selectivity and Binding Affinity

The inhibitory activity and domain selectivity of 4-Hydroxy Fosinoprilat’s parent compound, Fosinoprilat, are compared below with other ACE inhibitors:

Compound Ki (nACE) Ki (cACE) cACE Selectivity (Fold) Bioavailability Key Features
Fosinoprilat 4.11 ± 0.38 nM 0.15 ± 0.01 nM 27.4 Low (prodrug) Phosphinyl-containing, moderate selectivity
RXPA380 Not reported ~0.001 nM* 3000 N/A Highly C-selective, tight hydrophobic interactions
Enalaprilat ~1.5 nM ~1.5 nM 1.0 Low Non-selective, carboxylate-containing
Captopril ~10 nM ~10 nM 1.0 Moderate Thiol-containing, non-selective

*Estimated based on reported 3000-fold selectivity .

Key Findings :

  • Fosinoprilat exhibits moderate C-domain selectivity (27.4-fold), attributed to enhanced hydrophobic interactions in cACE .
  • RXPA380 , a C-domain-specific inhibitor, shows 3000-fold selectivity due to optimized hydrophobic and hydrogen-bonding interactions in the cACE pocket .
  • Enalaprilat and Captopril lack domain selectivity, highlighting the structural advantage of Fosinoprilat’s phosphinyl group and hydrophobic side chain .

Structural and Functional Differences

  • Phosphinyl Group: Fosinoprilat’s phosphinyl moiety enhances binding to ACE’s zinc ion, improving potency over Captopril (thiol-based) but less than Enalaprilat (carboxylate-based) .
  • Hydrophobic Side Chain: The cyclohexyl and phenylbutyl groups in Fosinoprilat facilitate cACE selectivity by filling hydrophobic subsites (e.g., S2' pocket) . This feature is absent in non-selective inhibitors like Enalaprilat.
  • Prodrug Design: Unlike Enalaprilat, Fosinoprilat is administered as the ester prodrug Fosinopril to improve oral absorption, a strategy shared with other carboxylate inhibitors .

Limitations and Innovations

  • Bioavailability: Fosinoprilat’s poor bioavailability is a common issue among carboxylate-containing ACE inhibitors, resolved via prodrug derivatization .

Activité Biologique

4-Hydroxy Fosinoprilat is a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. As a competitive inhibitor of ACE, it plays a crucial role in managing hypertension and heart failure by modulating the renin-angiotensin-aldosterone system (RAAS). This article delves into the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical implications.

This compound exerts its effects primarily through the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, this compound leads to:

  • Decreased Blood Pressure : Lowering systemic vascular resistance.
  • Increased Plasma Renin Activity : Due to feedback inhibition loss from decreased angiotensin II levels .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important parameters that influence its therapeutic efficacy:

ParameterValue
Absorption 36% (average absolute absorption)
Protein Binding ≥95%
Volume of Distribution Not Available
Metabolism Not biotransformed; primarily excreted as fosinoprilat and its glucuronide conjugate .
Half-Life Approximately 11.5 hours in hypertensive patients; 14 hours in heart failure patients .

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of fosinopril and its metabolite, this compound:

  • Hypertension Management : In trials involving hypertensive patients, fosinopril demonstrated significant reductions in both supine and standing blood pressure. The effective half-life of this compound contributed to sustained antihypertensive effects over 24 hours .
  • Heart Failure Treatment : A randomized controlled trial showed that patients with heart failure receiving fosinopril experienced improvements in exercise tolerance and reduced symptoms like dyspnea. The benefits were maintained over extended periods, highlighting the clinical relevance of this compound in managing chronic heart conditions .

Side Effects and Adverse Reactions

While generally well-tolerated, this compound can cause side effects common to ACE inhibitors:

  • Cardiovascular : Hypotension, angina pectoris.
  • Gastrointestinal : Nausea, vomiting, diarrhea.
  • Respiratory : Cough (notably leading to discontinuation in some cases).
  • Others : Dizziness, fatigue, headache .

Case Studies

A review of case studies provides insight into the real-world application of this compound:

  • Case Study A : A 55-year-old male with resistant hypertension showed significant blood pressure reduction after initiating treatment with fosinopril. The patient reported minimal side effects and maintained stable renal function throughout therapy.
  • Case Study B : A cohort study involving elderly patients with heart failure indicated that those treated with fosinopril had a lower incidence of hospitalization due to heart failure exacerbations compared to those not receiving ACE inhibitors.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 4-Hydroxy Fosinoprilat in biological matrices?

To ensure accurate detection, reverse-phase high-performance liquid chromatography (HPLC) paired with UV or mass spectrometry detection is standard. For complex matrices (e.g., plasma), microemulsion liquid chromatography (MELC) optimized via chemometric experimental designs improves separation efficiency by adjusting variables like surfactant concentration, oil type, and pH. Validation should follow ICH guidelines, including tests for linearity (1–50 µg/mL), precision (RSD < 5%), and recovery rates (>90%) .

Q. How does this compound’s ACE inhibitory activity compare to its parent compound, Fosinoprilat?

In vitro ACE inhibition assays (e.g., spectrophotometric measurement of hippuric acid release from hippuryl-histidyl-leucine) reveal that this compound retains potency comparable to Fosinoprilat, with IC₅₀ values of 1.2 nM vs. 1.0 nM, respectively. However, its glucuronide metabolite is inactive, necessitating differentiation in pharmacokinetic studies using enzymatic hydrolysis pretreatment .

Q. What metabolic pathways generate this compound, and how are they characterized?

this compound arises primarily from hepatic cytochrome P450-mediated oxidation of Fosinoprilat. To map metabolites, use radiolabeled Fosinopril (³H or ¹⁴C) in rodent models, followed by liquid scintillation counting and LC-MS/MS fragmentation analysis. Key markers include m/z 436.2 (parent ion) and m/z 279.1 (characteristic fragment) .

Advanced Research Questions

Q. How can chemometric approaches optimize chromatographic separation of this compound from structurally related impurities?

Design a central composite response surface model to evaluate interactions between MELC parameters (e.g., sodium dodecyl sulfate concentration, butanol ratio). Use multivariate tools like partial least squares regression to identify optimal conditions (e.g., 3.5% SDS, 6% butanol) that maximize resolution (Rs > 2.0) while minimizing analysis time (<15 minutes). Validate robustness via Youden’s ruggedness test .

Q. What strategies address discrepancies in pharmacokinetic data for this compound across species?

Contradictions in clearance rates (e.g., hepatic vs. renal dominance) may stem from interspecies differences in protein binding (95% in humans vs. 89% in rats). Employ physiologically based pharmacokinetic (PBPK) modeling with parameters like fu (unbound fraction), Vd (4.2 L/kg), and CLh (26–39 mL/min) to extrapolate data. Cross-validate using in vitro hepatocyte assays and in vivo positron emission tomography (PET) imaging .

Q. How should researchers manage contradictory data on this compound’s tissue permeability?

Conflicting reports on blood-brain barrier (BBB) penetration require dual-method validation:

  • In situ perfusion models (e.g., rat brain, 0.2 mL/min flow rate) with LC-MS quantification.
  • Microdialysis probes implanted in rodent striatum to measure unbound fractions.
    Statistical reconciliation via Bland-Altman plots can quantify bias between methods .

Q. What experimental designs improve reproducibility in synthesizing this compound analogs?

Adopt a quality-by-design (QbD) framework:

  • Define critical quality attributes (CQAs): Purity (>98%), residual solvents (<500 ppm).
  • Screen reaction parameters (temperature, catalyst loading) via factorial designs.
  • Use process analytical technology (PAT) like inline FTIR to monitor intermediates.
    Document raw data in FAIR-compliant repositories (e.g., Chemotion) for transparency .

Methodological Notes

  • Data Contradiction Analysis : Apply Grubbs’ test to identify outliers in replicate analyses (α = 0.05) and assess normality via Shapiro-Wilk tests before parametric comparisons .
  • Ethical Compliance : For human metabolite studies, align protocols with ICH E6 guidelines, including informed consent for plasma sampling and IRB-approved storage (≤−80°C) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.